molecular formula C10H12ClN B1317458 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 59376-81-7

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1317458
CAS RN: 59376-81-7
M. Wt: 181.66 g/mol
InChI Key: MPNOKRDWQNPAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 218.13 . It is also known as 5-chloro-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12ClN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a solid at room temperature . . The compound’s InChI key is ROFGJRAIZDETPN-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which include the core structure of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, have been explored for their antiviral properties. Compounds with this structure have shown inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes these derivatives valuable for developing new antiviral agents.

Anti-inflammatory and Analgesic Activities

Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. They have been compared with established drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . This suggests potential for the development of new pain management medications with fewer side effects.

Anticancer Properties

Indole derivatives are also being investigated for their anticancer properties. The structural diversity of these compounds allows for the targeting of various pathways involved in cancer progression . Research in this area aims to develop new therapeutic agents that can effectively combat different types of cancer.

Antimicrobial Effects

The antimicrobial potential of indole derivatives is another area of interest. These compounds have been tested against a broad spectrum of microorganisms, showing effectiveness in inhibiting bacterial and fungal growth . This opens up possibilities for new antibiotics and antifungal agents.

Antidiabetic Applications

Indole derivatives have shown promise in the treatment of diabetes. Their ability to modulate blood sugar levels and improve insulin sensitivity makes them candidates for antidiabetic drug development . Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles.

Antimalarial Activity

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their activity against the parasites that cause malaria could lead to new treatments for this life-threatening disease . Researchers are working on enhancing the potency and selectivity of these compounds.

Anticholinesterase Effects

Indole derivatives with anticholinesterase activity have potential applications in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme that breaks down acetylcholine, these compounds can improve cognitive functions . The development of such drugs could provide relief for patients suffering from these conditions.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth and development in higher plants . The synthesis of similar compounds could lead to new agricultural chemicals that enhance crop yields and quality.

Safety and Hazards

The safety information for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine indicates that it may cause skin irritation, be harmful if swallowed, cause respiratory irritation, and cause serious eye irritation .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOKRDWQNPAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

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